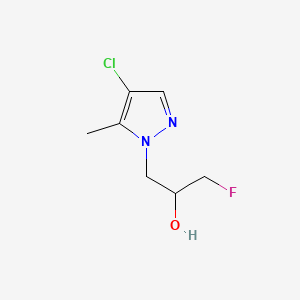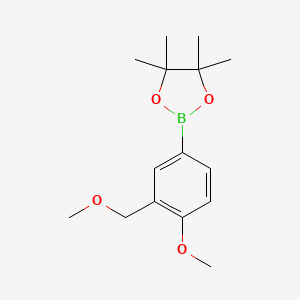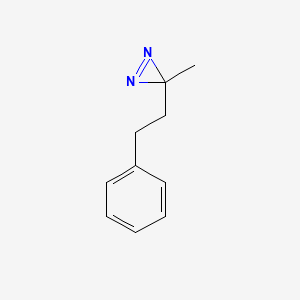![molecular formula C12H19NO2 B15323332 Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester CAS No. 2858-77-7](/img/structure/B15323332.png)
Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids are known for their wide array of interesting biological activities .
Métodos De Preparación
The synthesis of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Análisis De Reacciones Químicas
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids . In biology, it is studied for its potential biological activities . In medicine, it is investigated for its potential therapeutic applications . In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the case of its potential therapeutic applications, it may interact with specific receptors or enzymes involved in the disease process .
Comparación Con Compuestos Similares
ETHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as 3α-Acetoxytropane . These compounds share a similar core structure but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
2858-77-7 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
SQNOQCVPMVYWBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CC2CCC(C1)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


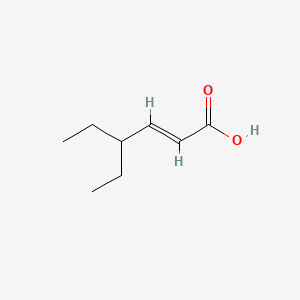
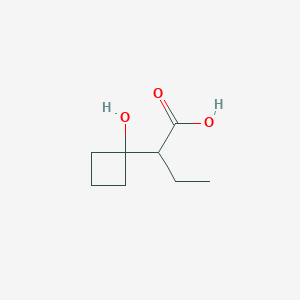
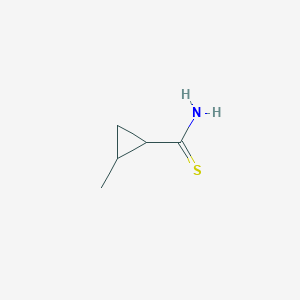
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
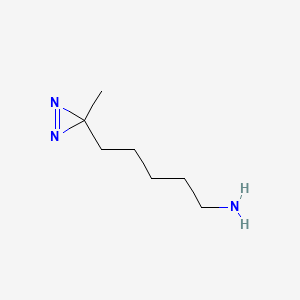
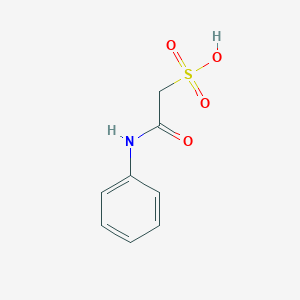

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
